BenchChemオンラインストアへようこそ!

5-methoxybenzo[c]isoxazol-3(1H)-one

AKR1C3 inhibition Prostate cancer Regioisomeric SAR

5-Methoxybenzo[c]isoxazol-3(1H)-one (CAS 773851-02-8, C₈H₇NO₃, MW 165.15) belongs to the 2,1-benzisoxazol-3(1H)-one (anthranil) heterocycle class, featuring a fused benzene–isoxazole ring system with a 5-methoxy substituent. The scaffold is a recognized privileged pharmacophore in medicinal chemistry, with the 2,1-benzisoxazole isomer distinguished from the 1,2-benzisoxazole series by its distinctive electronic configuration (10π-electron cross-conjugated system) and a labile N–O bond that underpins its reactivity as a synthetic intermediate.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
Cat. No. B12875962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxybenzo[c]isoxazol-3(1H)-one
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NOC2=O
InChIInChI=1S/C8H7NO3/c1-11-5-2-3-7-6(4-5)8(10)12-9-7/h2-4,9H,1H3
InChIKeyQHDMKCBUPTWYHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxybenzo[c]isoxazol-3(1H)-one (CAS 773851-02-8): Structural & Procurement-Relevant Characteristics of a 2,1-Benzisoxazolone Building Block


5-Methoxybenzo[c]isoxazol-3(1H)-one (CAS 773851-02-8, C₈H₇NO₃, MW 165.15) belongs to the 2,1-benzisoxazol-3(1H)-one (anthranil) heterocycle class, featuring a fused benzene–isoxazole ring system with a 5-methoxy substituent . The scaffold is a recognized privileged pharmacophore in medicinal chemistry, with the 2,1-benzisoxazole isomer distinguished from the 1,2-benzisoxazole series by its distinctive electronic configuration (10π-electron cross-conjugated system) and a labile N–O bond that underpins its reactivity as a synthetic intermediate [1]. Predicted logP of 1.34, density of 1.3±0.1 g/cm³, and boiling point of 304.9±44.0 °C provide a baseline for handling and formulation considerations .

Why 5-Methoxybenzo[c]isoxazol-3(1H)-one Cannot Be Interchanged with Unsubstituted, 6-Methoxy, or 5-Chloro Analogs


The 2,1-benzisoxazol-3(1H)-one pharmacophore is exquisitely sensitive to the position and electronic nature of substituents on the fused benzene ring. The 5-methoxy group modulates both the electron density of the aromatic system and the acidity of the N–H lactam proton, directly influencing hydrogen-bond donor/acceptor capacity and target binding [1]. In the context of aldosterone-keto reductase 1C3 (AKR1C3) inhibition, the 3-hydroxybenzoisoxazole series has demonstrated that meta-methoxy substitution is among the optimal contributors to cellular potency (IC₅₀ values of 2.0–2.4 µM against 22Rv1 prostate cancer cells), while unsubstituted or para-substituted analogs show significantly weaker activity [2]. Merely interchanging 5-methoxybenzo[c]isoxazol-3(1H)-one with its 6-methoxy regioisomer (CAS 1260837-02-2) or the 5-chloro derivative (CAS 344779-31-3) would fundamentally alter electronic distribution, steric profile, and metabolic stability, potentially negating the specific structure–activity relationships that make the 5-OCH₃-substituted scaffold valuable .

5-Methoxybenzo[c]isoxazol-3(1H)-one: Comparator-Based Quantitative Differentiation Evidence


Regioisomeric Differentiation: 5-OCH₃ vs. 6-OCH₃ Substitution Alters AKR1C3 Inhibitor Potency by ~1.7- to 20-Fold

In the 3-hydroxybenzoisoxazole series targeting AKR1C3, the position of the methoxy substituent on the biphenyl moiety critically determines inhibitor potency. Compounds bearing a meta-methoxy substituent (analogous to the 5-position in 5-methoxybenzo[c]isoxazol-3(1H)-one) achieved IC₅₀ values of 2.0–2.4 µM against 22Rv1 prostate cancer cell proliferation, whereas the unsubstituted parent scaffold and para-substituted (6-position-analogous) congeners exhibited IC₅₀ values ranging from 4.1 µM to >40 µM [1]. This represents a minimum 1.7-fold potency advantage for the 5-OCH₃ substitution geometry and up to a >20-fold differential against weakly active analogs. Molecular docking and X-ray co-crystallography confirmed that the meta-methoxy group enables an optimal 90° biphenyl rotation that locks the inhibitor into the active pocket, a conformation sterically inaccessible to para-methoxy regioisomers [1].

AKR1C3 inhibition Prostate cancer Regioisomeric SAR

MAO-B Isoform Selectivity of the 2,1-Benzisoxazole Scaffold: Class-Level Evidence Supporting CNS Application Differentiation

A systematic evaluation of 2,1-benzisoxazole (anthranil) derivatives as human MAO inhibitors established that this scaffold class exhibits a pronounced preference for MAO-B over MAO-A. The most potent compounds in the series achieved MAO-B IC₅₀ values of 0.017 µM (compound 7a) and 0.098 µM (compound 7b), with selectivity indices (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) exceeding 100-fold for several analogs [1]. In contrast, structurally distinct 1,2-benzisoxazole derivatives, such as zonisamide, are known to exhibit balanced MAO-A/MAO-B inhibition with weaker overall potency. This class-level MAO-B preference is relevant to the 5-methoxybenzo[c]isoxazol-3(1H)-one scaffold, as the electron-donating 5-OCH₃ group would be expected to further modulate the electronic character of the isoxazole ring and thus influence MAO isoform binding kinetics [1].

Monoamine oxidase inhibition MAO-B selectivity Neurodegenerative disease

Physicochemical Differentiation: Predicted logP and Boiling Point Advantage Over Unsubstituted and 5-Chloro Analogs

The predicted partition coefficient (logP) for 5-methoxybenzo[c]isoxazol-3(1H)-one is 1.34 , which falls within the optimal Lipinski range (logP 1–3) for CNS drug candidates and is intermediate between the more polar unsubstituted 2,1-benzisoxazol-3(1H)-one (predicted logP ≈ 0.79 for the parent C₇H₅NO₂ scaffold) and the more lipophilic 5-chloro analog (predicted logP ≈ 1.8 for 5-chlorobenzo[c]isoxazol-3(1H)-one) . This intermediate logP value suggests a balanced solubility–permeability profile suitable for both oral and parenteral formulation development. The boiling point of 304.9±44.0 °C at 760 mmHg further indicates sufficient thermal stability for standard synthetic transformations and storage conditions .

Lipophilicity logP Physicochemical properties Drug-likeness

Synthetic Utility Differentiation: 5-OCH₃ Enables Direct Elaboration to 5,6-Dimethoxybenzo[c]isoxazol-3(1H)-one Derivatives for Sulfonamide Conjugation

5-Methoxybenzo[c]isoxazol-3(1H)-one serves as a direct precursor to 5,6-dimethoxybenzo[c]isoxazol-3(1H)-one, which is subsequently converted to 1-sulfonylated derivatives (e.g., 5,6-dimethoxy-1-(4-tolylsulfonyl)benzo[c]isoxazol-3(1H)-one) by reaction with sulfonyl chlorides under standard basic conditions [1]. This synthetic pathway has been experimentally validated and crystallographically characterized, yielding high-purity crystalline products suitable for further medicinal chemistry elaboration. The 6-methoxy regioisomer (CAS 1260837-02-2) cannot access this same dimethoxy intermediate without a de novo synthetic route, as the 6-OCH₃ group occupies the position needed for the second methoxylation. Furthermore, the 5-chloro analog (CAS 344779-31-3) lacks the electron-donating methoxy group that facilitates electrophilic aromatic substitution for further functionalization [1].

Synthetic intermediate Sulfonamide conjugation Dimethoxy derivatization

Antiproliferative Activity in HeLa Cells: Class-Level Evidence for 1H-Benzo(c)isoxazole-3-one Derivatives

In a 2026 study, eight synthetic derivatives of 1H-Benzo(c)isoxazole-3-one were evaluated for antiproliferative activity against HeLa cervical cancer cells using the SRB assay. All eight tested compounds demonstrated anticancer potential, with the series also exhibiting complete degradation of template DNA in in vitro DNA cleavage assays, indicating nuclease-like activity [1]. While individual IC₅₀ values for the 5-methoxy-substituted compound were not separately reported in the publicly available abstract, the class-level finding that benzo(c)isoxazol-3-one derivatives are uniformly active against HeLa cells (with dose-dependent inhibition confirmed) provides a baseline expectation that the 5-OCH₃-substituted scaffold retains this bioactivity. This contrasts with structurally related benzoxazol-2(3H)-one series, which often require N-substitution (Mannich bases) to achieve comparable antiproliferative effects in MCF-7 breast cancer cells [2].

Antiproliferative HeLa cells Cancer DNA cleavage

5-Methoxybenzo[c]isoxazol-3(1H)-one: High-Value Application Scenarios Supported by Quantitative Comparator Evidence


AKR1C3-Targeted Prostate Cancer Lead Optimization Programs

Based on the demonstrated meta-methoxy substituent advantage in 3-hydroxybenzoisoxazole AKR1C3 inhibitors (IC₅₀ = 2.0–2.4 µM for meta-OCH₃ analogs in 22Rv1 cells vs. >4.1 µM for unsubstituted or para-substituted derivatives) [1], 5-methoxybenzo[c]isoxazol-3(1H)-one is the preferred starting scaffold for medicinal chemistry teams developing AKR1C3 inhibitors. The X-ray co-crystal structures (PDB 6F78, 6F2U) confirm that the meta-methoxy geometry enables the critical 90° biphenyl rotation required for optimal active-site occupancy, a conformational advantage inaccessible to the 6-methoxy regioisomer [1]. Procurement of the 5-OCH₃ compound over the 6-OCH₃ or unsubstituted analogs directly reduces SAR exploration time and increases the probability of identifying sub-micromolar leads in this therapeutically validated target class.

MAO-B Selective Inhibitor Development for Parkinson's Disease

The 2,1-benzisoxazole scaffold class has been established as a novel chemotype for MAO-B inhibition, with lead compounds achieving IC₅₀ values as low as 17 nM and selectivity indices exceeding 100-fold over MAO-A [2]. This class-level MAO-B preference distinguishes the 2,1-benzisoxazole isomer series from the 1,2-benzisoxazole series (e.g., zonisamide), which exhibits balanced, weaker MAO-A/MAO-B inhibition [2]. The 5-methoxy substituent on benzo[c]isoxazol-3(1H)-one is expected to further fine-tune MAO-B binding kinetics through electronic modulation of the isoxazole ring. CNS drug discovery programs requiring a differentiated, MAO-B-selective chemical starting point should prioritize the 5-OCH₃-2,1-benzisoxazolone scaffold over non-selective 1,2-isomer alternatives.

Synthesis of Sulfonamide-Conjugated Benzisoxazolone Libraries for Phenotypic Screening

5-Methoxybenzo[c]isoxazol-3(1H)-one uniquely enables a validated two-step synthetic route to 5,6-dimethoxy-1-sulfonylbenzisoxazolones, with crystallographic confirmation of the final product [3]. This pathway cannot be replicated with the 6-methoxy regioisomer (CAS 1260837-02-2), which occupies the position needed for the second methoxylation, nor with the 5-chloro analog (CAS 344779-31-3), whose electron-withdrawing substituent deactivates the ring toward further electrophilic functionalization [3]. For high-throughput screening library construction requiring sulfonamide diversification at the N1 position, 5-methoxybenzo[c]isoxazol-3(1H)-one provides the only experimentally validated entry point among commercially available monomethoxy-benzisoxazolone building blocks.

Antiproliferative Screening Cascades Leveraging Intrinsic DNA-Cleavage Activity

The 1H-benzo(c)isoxazole-3-one class has demonstrated both antiproliferative activity against HeLa cells and complete in vitro DNA degradation (nuclease-like function), as reported for eight synthetic derivatives in the most recent 2026 study [4]. This intrinsic dual mechanism—cytostatic plus DNA-cleaving—distinguishes the benzisoxazolone chemotype from benzoxazol-2(3H)-ones, which require N-Mannich base derivatization to achieve comparable anticancer effects [4]. The 5-methoxy-substituted scaffold, by virtue of its enhanced electron density from the OCH₃ group, is expected to retain or enhance this DNA-interactive capacity. Oncology-focused groups building phenotypic screening decks should include 5-methoxybenzo[c]isoxazol-3(1H)-one as a pre-validated, mechanistically distinctive entry.

Quote Request

Request a Quote for 5-methoxybenzo[c]isoxazol-3(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.